molecular formula C8H12O B3041920 Spiro[3.4]octan-2-one CAS No. 41463-77-8

Spiro[3.4]octan-2-one

Cat. No.: B3041920
CAS No.: 41463-77-8
M. Wt: 124.18 g/mol
InChI Key: FGUMOUPJTIVALZ-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-2-one is an organic compound with the molecular formula C₈H₁₂O. It is characterized by a spirocyclic structure, where two rings are connected through a single shared carbon atom. This compound is a colorless to pale yellow liquid and is known for its unique structural properties .

Scientific Research Applications

Spiro[3.4]octan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Spiro[3.4]octan-2-one can be found on the product link provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[3.4]octan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1,6-heptadiene with a suitable catalyst can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Spiro[3.4]octan-2-one involves its interaction with specific molecular targets. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of oxygen atoms and other functional groups in its structure contributes to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nona-3,6-dien-2-one
  • Spiro[indole-3,2-oxirane]
  • Spiro[indeno[1,2-b]quinoxaline]

Uniqueness

Spiro[3.4]octan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

spiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-5-8(6-7)3-1-2-4-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUMOUPJTIVALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41463-77-8
Record name spiro[3.4]octan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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